Enhanced Lipophilicity (XLogP3) vs. Unsubstituted and N-Methyl Piperazine Analogs
The computed partition coefficient (XLogP3) for 2-Chloro-3-(4-cyclobutylpiperazin-1-yl)pyrazine is 1.9, representing a 1.4 log unit increase over the unsubstituted piperazine analog (XLogP3 0.5) and a 0.9 log unit increase over the N-methylpiperazine analog (XLogP3 1.0) [1][2][3]. Increased lipophilicity within the optimal CNS range (typically XLogP 1-4) is correlated with enhanced passive membrane permeability and blood-brain barrier penetration [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Unsubstituted piperazine analog (CAS 85386-99-8): XLogP3 = 0.5; N-methylpiperazine analog (CAS 313657-05-5): XLogP3 = 1.0 |
| Quantified Difference | +1.4 log units vs. unsubstituted analog; +0.9 log units vs. N-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
Higher lipophilicity reduces the desolvation penalty for membrane crossing, making the cyclobutyl analog a preferred choice for projects requiring passive cellular or blood-brain barrier permeability.
- [1] PubChem Computed Properties for CID 121201832: XLogP3 = 1.9. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Computed Properties for CID 14086438 (unsubstituted analog): XLogP3 = 0.5. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem Computed Properties for CID 22036352 (N-methyl analog): XLogP3 = 1.0. National Center for Biotechnology Information, 2025. View Source
- [4] Wager, T. T., et al. 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.' ACS Chemical Neuroscience, 2010. View Source
